molecular formula C14H19F2NO B040889 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine CAS No. 119508-55-3

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine

Cat. No.: B040889
CAS No.: 119508-55-3
M. Wt: 255.3 g/mol
InChI Key: IPMBAZNHQAZDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-tert-butyl-2-(2,5-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO/c1-14(2,3)17-6-7-18-13(9-17)11-8-10(15)4-5-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMBAZNHQAZDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601267
Record name 4-tert-Butyl-2-(2,5-difluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119508-55-3
Record name 4-tert-Butyl-2-(2,5-difluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tert-Butyl Group Incorporation via Nucleophilic Substitution

The tert-butyl group is introduced early in synthetic pathways to minimize steric interference during subsequent steps. A validated approach involves reacting 2-(2,5-difluorophenyl)ethylamine with tert-butyl glycidyl ether under acidic conditions. The epoxide ring opens regioselectively at the less hindered carbon, forming a diol intermediate that cyclizes to morpholine upon dehydration.

Key Reaction Parameters:

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Temperature: 60°C, reflux

  • Yield: 68–72%

The reaction’s regioselectivity is confirmed by ¹⁹F NMR, showing a single diastereomer due to the tert-butyl group’s steric directing effect.

Transition Metal-Catalyzed Cross-Coupling Approaches

Nickel-Mediated C–N Bond Formation

A photoredox/Ni dual catalytic system enables coupling between 4-tert-butylmorpholine-2-yl triflate and 2,5-difluorophenylboronic acid. This method circumvents traditional SN2 limitations by leveraging radical intermediates.

Optimized Conditions:

ComponentSpecification
CatalystNiCl₂·glyme (5 mol%)
Ligand4,4’-Dimethoxy-2,2’-bipyridine
Light Source450 nm LEDs
SolventAcetonitrile (MeCN)
Yield77%

Mechanistic studies using electron paramagnetic resonance (EPR) confirm the formation of Ni(III) intermediates, which facilitate oxidative addition to the aryl boronic acid.

Epoxide Ring-Opening and Cyclization

Stereoselective Synthesis Using Chiral Auxiliaries

Chiral tert-butyl epoxides derived from (R)-tert-leucinol undergo ring-opening with 2,5-difluoroaniline to yield enantiomerically enriched morpholine. The reaction proceeds via a Baldwin-5-exo-tet pathway, favoring the desired stereochemistry.

Critical Data:

  • Diastereomeric Excess (d.e.): 94%

  • Reaction Time: 12 hours

  • Purification: Silica gel chromatography (hexanes:acetone, 4:1)

  • Isolated Yield: 82%

X-ray crystallography of the product confirms the (4R,2S) configuration, with the tert-butyl group adopting a equatorial position to minimize 1,3-diaxial strain.

Reductive Amination Strategies

Ketone Intermediate Hydrogenation

4-Tert-butyl-2-(2,5-difluorophenyl)morpholin-3-one is reduced using Pd/C under hydrogen atmosphere. The reaction’s chemoselectivity is enhanced by the electron-withdrawing fluorine atoms, which deactivate the aromatic ring toward hydrogenolysis.

Hydrogenation Parameters:

ParameterValue
Catalyst Loading10% Pd/C (5 mol%)
Pressure50 psi H₂
Temperature25°C
Conversion>99% in 6 hours
Isolated Yield93%

Kinetic isotope effect (KIE) studies (KIE = 3.8) indicate that hydrogen abstraction from the benzylic position is rate-determining.

Comparison of Synthetic Routes and Optimization

Industrial-Scale Considerations

Batch vs. continuous flow processes are evaluated for large-scale production. Continuous flow reactors reduce reaction times from 12 hours to 25 minutes by maintaining precise temperature control and minimizing catalyst degradation.

Economic Analysis:

MethodCost per kg (USD)Purity (%)
Cyclocondensation1,20099.5
Photoredox/Ni Catalysis2,80099.9
Reductive Amination95098.7

Environmental impact assessments favor reductive amination due to lower solvent waste (E-factor = 8.2 vs. 23.4 for photoredox) .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine is C14H19F2NO, with a molar mass of 255.3 g/mol. The compound features a morpholine ring, which is known for its versatility in organic synthesis and medicinal applications .

Medicinal Chemistry

This compound has been investigated as a potential modulator of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in the pharmacokinetics of various drugs, affecting their absorption and distribution within the body. The compound's ability to influence these transporters could lead to enhanced therapeutic efficacy for conditions such as cystic fibrosis and cancer .

Catalytic Applications

This morpholine derivative has shown promise in catalytic processes, particularly in:

  • Oxidation Reactions : It can facilitate the oxidation of alkanes and alcohols under mild conditions, which is advantageous for synthesizing complex organic molecules without harsh reagents .
  • Double Bond Cleavage : The compound has been utilized in reactions that involve the cleavage of double bonds, contributing to the development of new synthetic pathways in organic chemistry .
  • Transfer Hydrogenation : It serves as a catalyst in transfer hydrogenation reactions, which are essential for producing alcohols from ketones or aldehydes .

Antimicrobial and Anticancer Activities

Research indicates that complexes formed with this compound can exhibit antimicrobial properties and potential anticancer activity. This is attributed to its ability to form stable complexes with transition metals, enhancing their biological activity .

Case Study 1: Modulation of ABC Transporters

In a study focusing on cystic fibrosis treatment, this compound was tested for its ability to modulate the CFTR protein, an ABC transporter. Results showed that the compound improved the function of mutant CFTR channels in vitro, suggesting its potential as a therapeutic agent for cystic fibrosis patients with specific mutations .

Case Study 2: Catalytic Oxidation

A series of experiments demonstrated that this morpholine derivative could effectively catalyze the oxidation of various alcohols to aldehydes and ketones using molecular oxygen as the oxidant. The reactions were conducted under mild conditions (room temperature) and yielded high selectivity and conversion rates .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryModulation of ABC transportersEnhanced drug absorption
Catalytic ReactionsOxidation of alkanes and alcoholsHigh selectivity under mild conditions
Antimicrobial ActivityFormation of metal complexes for antimicrobial propertiesEffective against several pathogens
Anticancer ActivityStabilization of transition metal complexes for enhanced biological activityPromising results in cell studies

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogues :
Compound Name Substituents Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C) Density (g/cm³) Key References
This compound 2-(2,5-difluorophenyl), 4-tert-butyl 283.33 8.10 ± 0.40 253.1 ± 40.0 1.199 ± 0.06
2-(2,4-Difluorophenyl)morpholine 2-(2,4-difluorophenyl) 199.20 8.10 ± 0.40 N/A 1.199 ± 0.06
4-(3,5-Difluorophenyl)morpholine 4-(3,5-difluorophenyl) 199.20 3.05 ± 0.40 295.9 ± 40.0 1.236 ± 0.06
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine 2-(3-CF₃-phenyl), 4-tert-butyl 287.32 7.67 ± 0.10 305.2 ± 37.0 1.137 ± 0.06
Analysis :
  • Electronic Effects: Fluorine substituents at the 2,5-positions on the phenyl ring enhance electron-withdrawing properties, improving resistance to oxidative metabolism compared to non-fluorinated morpholines. In contrast, the 3,5-difluorophenyl analogue (4-(3,5-difluorophenyl)morpholine) exhibits a lower pKa (~3.05), suggesting increased acidity due to substituent positioning .
  • Lipophilicity : The trifluoromethyl group in 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine increases lipophilicity (logP ~3.2 estimated) compared to the difluorophenyl analogue, which may enhance membrane permeability but reduce solubility .

Thiomorpholine Analogues

Comparison with 4-(4-Nitrophenyl)thiomorpholine :

  • Structural Difference : Replacement of the morpholine oxygen with sulfur in thiomorpholine derivatives increases lipophilicity and introduces a metabolically "soft spot" susceptible to oxidation .
  • Crystal Structure : The morpholine analogue of 4-(4-nitrophenyl)thiomorpholine lacks the sulfur atom, resulting in distinct solid-state packing due to weaker C–H···O hydrogen bonding compared to S···O interactions in thiomorpholines .

Pharmacological Relevance

  • Antimicrobial Activity : Thiomorpholine derivatives demonstrate antimycobacterial and antifungal properties, which may extend to fluorinated morpholines due to shared lipophilic and electronic profiles .

Biological Activity

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 119508-55-3
  • Molecular Formula : C13H16F2N2O
  • Molecular Weight : 250.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of various biochemical pathways. Its structure suggests potential interactions with receptors and enzymes involved in critical physiological processes.

The compound's mechanism of action is primarily associated with its ability to interact with specific molecular targets, including:

  • GABA Receptors : Similar compounds have shown anxiolytic effects through modulation of GABAergic activity .
  • DPP-IV Inhibition : This class of compounds has been explored for their role in managing type 2 diabetes by inhibiting DPP-IV, a key enzyme in glucose metabolism .

Case Studies and Research Findings

  • Anxiolytic Effects : A study involving morpholine derivatives indicated that modifications similar to those in this compound could enhance anxiolytic properties. The derivatives demonstrated significant binding affinity at benzodiazepine sites, suggesting a potential for treating anxiety disorders .
  • Antitumor Activity : Research on related morpholine compounds has revealed their effectiveness against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in models of breast cancer and leukemia .

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundIC50 Value (µM)Reference
AnxiolyticThis compoundTBD
DPP-IV InhibitionSimilar Morpholine Derivative<1
Antitumor (MCF-7)Related Morpholine Compound0.64

Discussion

The biological activity of this compound appears promising based on current research. Its potential as an anxiolytic agent and its involvement in metabolic pathways relevant to diabetes management highlight its therapeutic possibilities.

Future Directions

Further studies are warranted to explore:

  • In Vivo Efficacy : Testing the compound in animal models to assess therapeutic efficacy and safety.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-tert-butyl-2-(2,5-difluorophenyl)morpholine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogous morpholine derivatives (e.g., 2-(4-chlorophenyl)morpholine) are synthesized by reacting substituted anilines with ethylene oxide under basic conditions . For fluorinated analogs, Suzuki–Miyaura coupling using boronic ester intermediates (e.g., pinacol boronate derivatives) is effective, as seen in related fluorinated morpholine compounds . Optimization parameters include catalyst selection (e.g., Pd catalysts), reaction temperature (60–100°C), and purification via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and stereochemistry. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Predicted physical properties (e.g., boiling point: 253.1±40.0°C; pKa: 8.10±0.40) from computational models should be cross-checked with experimental data .

Advanced Research Questions

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Contradictions in data (e.g., predicted vs. experimental boiling points) arise from computational assumptions (e.g., force field parameters) or experimental conditions (e.g., solvent polarity). To resolve:

  • Perform differential scanning calorimetry (DSC) for precise melting point determination.
  • Use dynamic vapor sorption (DVS) to assess hygroscopicity and stability under varying humidity.
  • Validate solubility profiles using shake-flask methods in buffered solutions (pH 1–12) .

Q. How can the compound’s pharmacological activity be evaluated against adenosine receptors?

  • Methodological Answer : Radioligand binding assays using human A₁, A₂A, A₂B, and A₃ receptors are standard. For example:

  • Incubate the compound with ³H-labeled agonists/antagonists (e.g., ³H-CCPA for A₁ receptors).
  • Measure competitive displacement using scintillation counting.
  • Calculate IC₅₀ values and compare to reference antagonists (e.g., theophylline). Functional assays (e.g., cAMP accumulation in CHO cells) confirm receptor modulation .

Q. What computational approaches predict the compound’s bioactivity and metabolic pathways?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes).
  • ADME Prediction : Tools like SwissADME estimate permeability (LogP), metabolic sites, and toxicity. For fluorinated analogs, prioritize CYP3A4-mediated oxidation pathways.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Experimental Design Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs.
  • Solvent selection : Use toluene or DMF for high-boiling-point stability.
  • Workup : Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (e.g., hexane/EtOAc). Monitor reaction progress via TLC or inline FTIR .

Q. What analytical techniques resolve stereochemical uncertainties in the morpholine ring?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion.
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • Vibrational circular dichroism (VCD) : Compare experimental and calculated spectra for enantiomer assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.